

Serdexmethylphenidate: A Technical Overview of its Molecular Structure and Physicochemical Properties

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Compound of Interest

Compound Name: *Serdexmethylphenidate*

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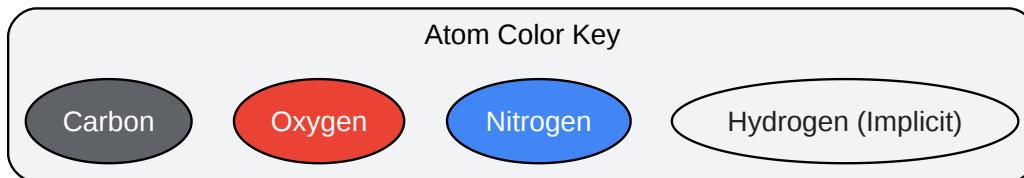
Introduction

Serdexmethylphenidate (SDX) is a novel prodrug of the central nervous system (CNS) stimulant dexamethylphenidate (d-MPH), the more pharmacologically active d-threo-enantiomer of racemic methylphenidate.^{[1][2]} It was approved by the U.S. Food and Drug Administration (FDA) in March 2021 as a component of Azstarys®, a combination product with d-MPH for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) in patients aged six years and older.^{[3][4]} The prodrug design provides a delayed onset and extended duration of action, which, when combined with immediate-release d-MPH, allows for rapid symptom control with therapeutic efficacy lasting up to 13 hours.^{[3][4]} This document provides a detailed technical overview of the molecular structure and physicochemical properties of **serdexmethylphenidate**.

Molecular Structure and Identification

Serdexmethylphenidate is an enantiopure compound with three defined chiral centers.^[5] It is chemically synthesized from d-MPH.^[6] The molecule consists of dexamethylphenidate covalently linked to a ligand through a carbamate bond, forming a quaternary ammonium structure.^[5] This structure is designed to be pharmacologically inactive until it undergoes enzymatic conversion in the lower gastrointestinal tract.^{[4][7]}

Below is a diagram illustrating the two-dimensional chemical structure of the **serdexmethylphenidate** inner salt.



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Caption: 2D molecular structure of **serdexmethylphenidate**.

A summary of key identifiers for **serdexmethylphenidate** is provided in the table below.

Identifier	Value	Citation
IUPAC Name	(2S)-3-hydroxy-2-[[1-[(2R)-2-[(1R)-2-methoxy-2-oxo-1-phenylethyl]piperidine-1-carbonyloxyethyl]pyridin-1-ium-3-carbonyl]amino]propanoate	[8]
CAS Number	1996626-29-9 (inner salt); 1996626-30-2 (chloride salt)	[3][8]
Molecular Formula	C ₂₅ H ₂₉ N ₃ O ₈ (inner salt); C ₂₅ H ₃₀ C ₁ N ₃ O ₈ (chloride salt)	[8][9]
SMILES	COC(=O)--INVALID-LINK-- C(=O) [O-]>C@@HC3=CC=CC=C3	[8]
InChIKey	UBZPNQRBUOBBLN-PWRODBHTSA-N	[8]

Physicochemical Properties

The physicochemical characteristics of **serdexmethylphenidate** are crucial to its function as a prodrug, influencing its stability, solubility, and absorption profile. As a quaternary salt, it exhibits low lipophilicity, which is expected to result in low penetration of the blood-brain barrier and limited gastrointestinal absorption in its intact form.[\[5\]](#)[\[6\]](#) The carbamate bond provides chemical stability in acidic and basic conditions, preventing premature release of d-MPH.[\[5\]](#)[\[6\]](#)

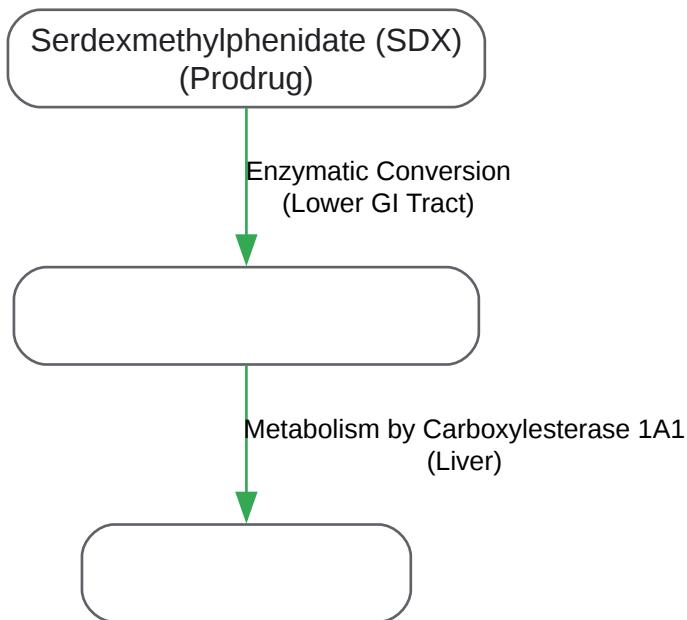
A summary of the key physicochemical properties of **serdexmethylphenidate** and its chloride salt is presented below.

Property	Value	Citation
Molecular Weight	499.5 g/mol (inner salt); 536.0 g/mol (chloride salt)	[8] [9]
Appearance	White to off-white crystalline solid	[5]
Melting Point	202 to 208°C	[5]
Solubility (SDX Chloride)	Freely soluble in water at pH 1.2 (333.5 mg/mL), pH 2.9 (382.22 mg/mL), and pH 5.8 to 6.8 (>500 mg/mL). Limited solubility (<1 mg/mL) in non-polar organic solvents.	[5]
Stability	Stable at pH 1-8 for 24 hours with no degradation to d-MPH detected. Degrades under basic conditions (pH > 6.8) after 24 hours.	[5] [6]
Protein Binding	~56% (in vitro, human plasma)	[5]

Pharmacological Mechanism Prodrug Conversion and Metabolism

Serdexmethylphenidate is pharmacologically inactive and functions as a prodrug that is converted to its active metabolite, dexmethylphenidate, primarily in the lower gastrointestinal tract.[1][7] The precise enzymes responsible for this conversion have not yet been fully elucidated.[3][7] Less than 3% of the orally administered dose is found intact in systemic circulation.[1][3] Following its conversion from SDX, d-MPH is primarily metabolized in the liver by carboxylesterase 1A1 to its inactive metabolite, d- α -phenyl-piperidine acetic acid (d-ritalinic acid).[8]

The metabolic pathway from **serdexmethylphenidate** to its primary active and inactive metabolites is illustrated below.



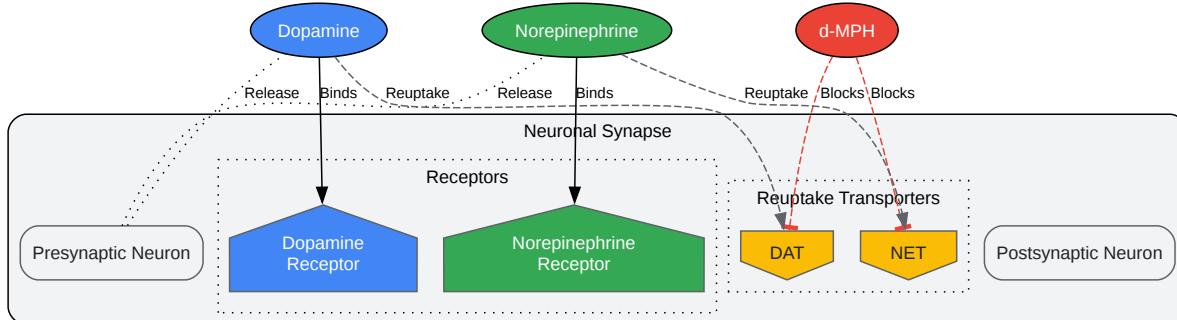
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Caption: Metabolic conversion of **serdexmethylphenidate**.

Mechanism of Action of Dexmethylphenidate

The therapeutic effect in ADHD is derived from the activity of dexmethylphenidate.[10] d-MPH is a CNS stimulant that blocks the reuptake of norepinephrine and dopamine into the presynaptic neuron.[1][11] This inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET) leads to increased concentrations of these neurotransmitters in the extraneuronal space, enhancing dopaminergic and noradrenergic neurotransmission.[8][12]

The diagram below illustrates the action of dexamethylphenidate at the neuronal synapse.



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Caption: Dexmethylphenidate's mechanism of action at the synapse.

Experimental Protocols

Mass Balance and Metabolite Profiling Study

A human absorption, metabolism, and excretion (AME) study is a critical experiment for characterizing a new molecular entity like **serdexmethylphenidate**.

Objective: To investigate the absorption, metabolism, and excretion of **serdexmethylphenidate** following a single oral dose of radiolabeled [14C]-SDX.[13]

Methodology:[13]

- Study Design: An open-label, single-dose, nonrandomized study in healthy adult male subjects under fasted conditions.
- Dosing: Subjects receive a single oral dose of a solution containing a mixture of non-radiolabeled SDX chloride and [14C]-isotopically modified SDX chloride.
- Sample Collection:

- Blood (Whole Blood and Plasma): Collected at predose and at numerous time points post-dose (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours).
- Urine and Feces: Collected at predose and in intervals post-dose (e.g., 0-4, 4-8, 8-12, 12-24 hours, and then in 24-hour intervals up to 168 hours).
- Analysis:
 - Radioanalysis: Total radioactivity in all samples is measured using liquid scintillation counting to determine mass balance and recovery.
 - Metabolite Profiling: Plasma, urine, and feces samples are analyzed using Liquid Chromatography with Radiometric Detection (LC-RAD) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to separate, identify, and quantify SDX and its metabolites.
- Data Interpretation: Determine the extent of absorption, routes and rates of excretion, and identify the major metabolic pathways. In the case of SDX, such a study confirmed that nearly all of the radiolabeled dose was recovered, primarily in urine (~62%) and feces (~37%), with d-ritalinic acid being the most abundant metabolite.[\[13\]](#)

Stability-Indicating RP-HPLC Method for Quantification

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a standard technique for the quantification and stability assessment of pharmaceutical compounds. Several such methods have been developed for the simultaneous estimation of **serdexmethylphenidate** and dexmethylphenidate.[\[11\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Objective: To develop and validate a simple, accurate, and precise stability-indicating RP-HPLC method for the simultaneous quantification of **serdexmethylphenidate** and dexmethylphenidate in bulk and pharmaceutical dosage forms.

Typical Methodology:[\[15\]](#)[\[16\]](#)

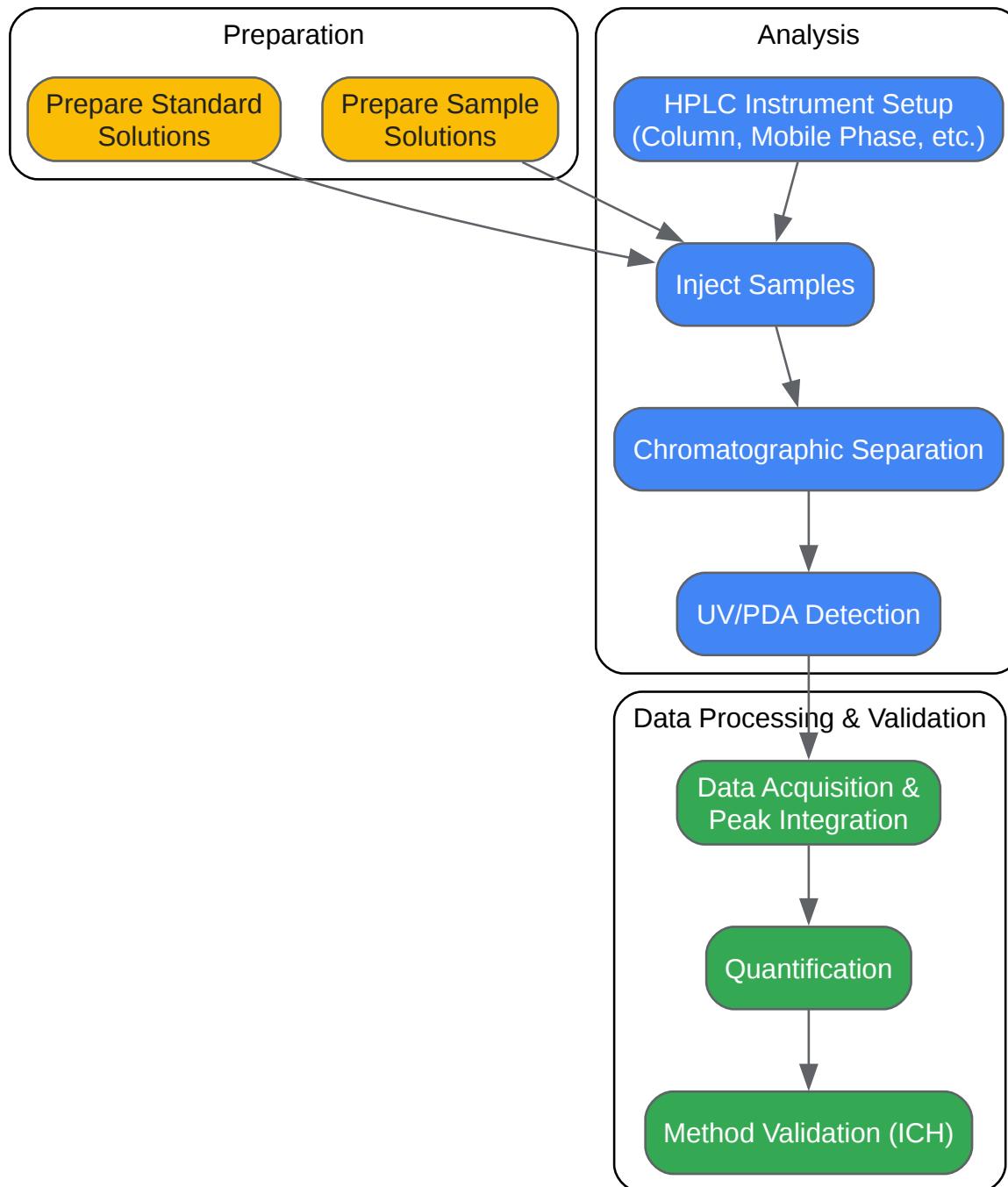
- Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
- Chromatographic Conditions:

- Column: A C18 or C8 column (e.g., Standard Discovery C18, 150 x 4.6 mm, 5µm).[15]
- Mobile Phase: A mixture of an aqueous buffer (e.g., 0.01N orthophosphoric acid or 0.01N KH₂PO₄) and an organic solvent (e.g., acetonitrile) in an isocratic elution mode (e.g., 45:55 v/v).[15][16]
- Flow Rate: Typically 1.0 mL/min.[16]
- Detection Wavelength: Optimized for both analytes, often around 260 nm.[16]
- Column Temperature: Maintained at a constant temperature, such as 30°C.[16]

- Sample Preparation:
 - Standard Solution: Accurately weigh and dissolve reference standards of SDX and d-MPH in a suitable diluent (often the mobile phase) to prepare a stock solution, followed by serial dilutions to create working standards.
 - Sample Solution: For capsule dosage forms, the contents of several capsules are pooled, and a quantity equivalent to a single dose is dissolved in the diluent, sonicated, and filtered to prepare the final sample solution.
- Method Validation (as per ICH Guidelines):
 - Specificity: Analyze blank, placebo, standard, and sample solutions to ensure no interference at the retention times of the analytes.
 - Linearity: Analyze a series of dilutions to demonstrate a linear relationship between concentration and peak area.
 - Accuracy (% Recovery): Perform recovery studies by spiking a known amount of standard into a placebo mixture at different concentration levels (e.g., 50%, 100%, 150%).
 - Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogeneous sample.
 - Robustness: Deliberately make small variations in method parameters (e.g., flow rate, mobile phase composition, temperature) to assess the method's reliability.

- Forced Degradation: Subject the drug product to stress conditions (acid, base, oxidation, heat, light) to demonstrate that the method can separate the analytes from potential degradation products, thus proving its stability-indicating nature.

The workflow for this type of analytical method development is shown below.



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Caption: General workflow for RP-HPLC method development.

Conclusion

Serdexmethylphenidate is a rationally designed prodrug that leverages specific molecular and physicochemical properties to achieve a delayed and extended-release profile of its active metabolite, dexmethylphenidate. Its structure as a stable, water-soluble quaternary salt ensures it remains largely intact until it reaches the lower GI tract, where it is enzymatically converted. This controlled release mechanism, combined with an immediate-release dose of dexmethylphenidate, offers a comprehensive treatment profile for ADHD. The characterization and routine analysis of this compound are accomplished through established experimental protocols such as mass balance studies and stability-indicating chromatographic methods.

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